molecular formula C20H23N5O3 B2435047 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 895001-65-7

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2435047
CAS No.: 895001-65-7
M. Wt: 381.436
InChI Key: UJCOOFDIWFHPSM-UHFFFAOYSA-N
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Description

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-5-6-17(14(2)8-13)25-19-16(10-23-25)20(27)24(12-22-19)11-18(26)21-9-15-4-3-7-28-15/h5-6,8,10,12,15H,3-4,7,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCOOFDIWFHPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety and the dimethylphenyl group enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine structure allows it to interact with various molecular targets, modulating critical signaling pathways associated with tumor growth and survival.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A-549 (Lung)5.0Induces apoptosis via caspase activation
MCF-7 (Breast)3.5Cell cycle arrest at G2/M phase
HL-60 (Leukemia)2.8Triggers necrosis and apoptosis

The compound's mechanism includes the activation of pro-apoptotic factors such as Bax and P53 while suppressing anti-apoptotic proteins like Bcl-2. This dual action results in increased apoptosis rates in treated cells .

Selectivity and Safety Profile

In comparative studies, the selectivity ratio for this compound against normal cells versus cancer cells indicates a favorable safety profile. For example, it demonstrates significantly lower toxicity in normal lung fibroblast cells (WI-38) compared to cancerous cells, making it a promising candidate for further development .

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the effects of the compound on A-549 lung cancer cells. It was found to induce apoptosis effectively at concentrations as low as 5 µM, comparable to established chemotherapeutic agents like cisplatin. The study highlighted the compound's ability to modulate oxidative stress markers within the cells.
  • Leukemia Treatment : Another research focused on HL-60 leukemia cells showed that treatment with this compound resulted in significant cell cycle arrest at the S phase and increased early and late apoptosis markers. The study also reported a notable increase in necrosis percentages post-treatment, indicating its potential for treating hematological malignancies .

Q & A

Q. How can the synthesis of this pyrazolo[3,4-d]pyrimidine derivative be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols with careful control of reaction conditions. Key steps include:

  • Cyclization: Reacting pyrazole precursors with chlorophenyl derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the acetamide product .
  • Catalysts: Employ palladium-based catalysts for coupling reactions to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., pyrimidine carbonyl at δ ~165 ppm) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., observed [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How does the substitution pattern on the aryl groups influence its biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., CF₃): Enhance target binding affinity by increasing electrophilicity of the pyrimidine core .
  • Hydrophobic Substituents (e.g., 2,4-dimethylphenyl): Improve membrane permeability, as shown in logP assays (e.g., logP = 3.2 for this derivative vs. 2.8 for unsubstituted analogs) .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be resolved?

Methodological Answer:

  • Dose-Response Curves: Establish EC50/IC50 values across multiple cell lines (e.g., IC50 = 1.2 μM in HeLa vs. 8.7 μM in MCF-7) to assess cell-type specificity .
  • Target Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structural Dynamics: Perform molecular dynamics simulations to evaluate conformational flexibility impacting receptor binding .

Q. What strategies are effective in studying its enantiomer-specific effects (if applicable)?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using Chiralpak IA-3 columns (hexane/isopropanol mobile phase) .
  • Enantiomer-Specific Assays: Test isolated enantiomers in kinase inhibition assays (e.g., EGFR IC50: (R)-enantiomer = 0.8 μM vs. (S)-enantiomer = 12.3 μM) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) to measure t1/2 (e.g., t1/2 = 45 minutes suggests moderate hepatic clearance) .
  • In Vivo PK Studies: Administer IV/orally in rodent models and quantify plasma levels via LC-MS/MS to calculate AUC and bioavailability (e.g., F = 22% in rats) .

Q. How to address cross-reactivity in target profiling studies?

Methodological Answer:

  • Competitive Binding Assays: Use SPR or ITC to measure binding kinetics (e.g., KD = 120 nM for primary target vs. KD = 1.4 μM for off-target) .
  • CRISPR Knockout Models: Validate target specificity in isogenic cell lines lacking the putative receptor .

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